molecular formula C22H16FN3O2 B7720245 N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

Katalognummer B7720245
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: BYYADXJENGJXQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FOBA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FOBA belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities. In

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. Additionally, N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit various biochemical and physiological effects. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its potential as a therapeutic agent for various diseases, such as cancer and diabetes. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for further research. However, one of the limitations of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the research on N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. First, further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, which will help in the development of more effective therapeutic agents. Second, the pharmacokinetics and pharmacodynamics of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide need to be studied in more detail to determine its optimal dosage and administration route. Third, the potential of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a drug candidate for other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored. Fourth, the synthesis of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide derivatives with improved solubility and bioavailability needs to be investigated. Finally, the safety and toxicity of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide need to be assessed in preclinical and clinical studies to determine its suitability as a therapeutic agent.
Conclusion
In conclusion, N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide exhibits various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. Further research is needed to elucidate the mechanism of action of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, determine its pharmacokinetics and pharmacodynamics, explore its potential as a drug candidate for other diseases, investigate the synthesis of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide derivatives with improved solubility and bioavailability, and assess its safety and toxicity in preclinical and clinical studies.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction between 4-fluoroaniline, o-toluidine, and 2-chlorobenzoyl chloride in the presence of triethylamine and pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization using ethanol. The yield of the synthesis process is around 60%.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many diseases. N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, N-(4-fluorophenyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-6-2-3-7-17(14)20-25-22(28-26-20)19-9-5-4-8-18(19)21(27)24-16-12-10-15(23)11-13-16/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYADXJENGJXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.